molecular formula C14H9ClN2O4S B14179840 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride CAS No. 851370-57-5

4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride

Cat. No.: B14179840
CAS No.: 851370-57-5
M. Wt: 336.8 g/mol
InChI Key: QXCPBSDRGJMDRC-UHFFFAOYSA-N
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Description

4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

851370-57-5

Molecular Formula

C14H9ClN2O4S

Molecular Weight

336.8 g/mol

IUPAC Name

4-(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C14H9ClN2O4S/c15-22(19,20)12-8-6-11(7-9-12)14-13(16-21-17(14)18)10-4-2-1-3-5-10/h1-9H

InChI Key

QXCPBSDRGJMDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=C(C=C3)S(=O)(=O)Cl)[O-]

Origin of Product

United States

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